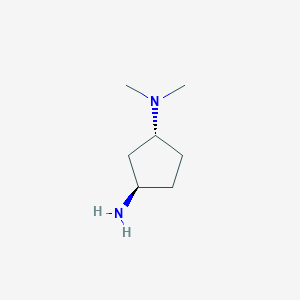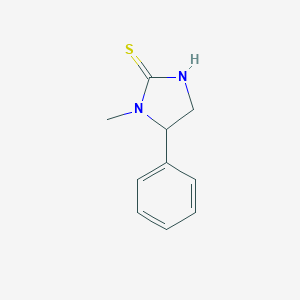
1-Methyl-5-phenyl-2-imidazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-phenyl-2-imidazolidinethione (MPIT) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the imidazolidinethione family, which has been extensively studied for its biological activities. MPIT has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione is not fully understood, but it is thought to act through multiple pathways. 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage. It has also been found to modulate the expression of genes involved in cell survival and death pathways.
Biochemische Und Physiologische Effekte
1-Methyl-5-phenyl-2-imidazolidinethione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, leading to a reduction in cellular damage. 1-Methyl-5-phenyl-2-imidazolidinethione has also been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-5-phenyl-2-imidazolidinethione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, one limitation of 1-Methyl-5-phenyl-2-imidazolidinethione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-5-phenyl-2-imidazolidinethione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione and its effects on neuronal function. Another area of interest is its potential use in the treatment of diabetes. Studies are needed to investigate the effects of 1-Methyl-5-phenyl-2-imidazolidinethione on glucose metabolism and insulin sensitivity. Additionally, the development of new synthesis methods for 1-Methyl-5-phenyl-2-imidazolidinethione may lead to the discovery of more potent analogs with improved therapeutic properties.
Synthesemethoden
1-Methyl-5-phenyl-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with phenyl isothiocyanate, followed by the addition of hydrogen sulfide. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized and yields high purity and yield of 1-Methyl-5-phenyl-2-imidazolidinethione.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-phenyl-2-imidazolidinethione has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. 1-Methyl-5-phenyl-2-imidazolidinethione has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
186424-02-2 |
|---|---|
Produktname |
1-Methyl-5-phenyl-2-imidazolidinethione |
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
1-methyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13) |
InChI-Schlüssel |
ZFOUTMOBRSLFAR-UHFFFAOYSA-N |
SMILES |
CN1C(CNC1=S)C2=CC=CC=C2 |
Kanonische SMILES |
CN1C(CNC1=S)C2=CC=CC=C2 |
Synonyme |
1-Methyl-5-phenyl-2-imidazolidinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



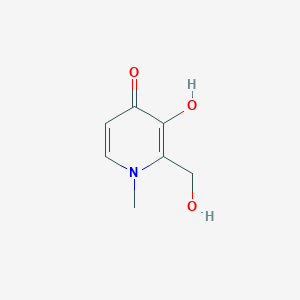
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
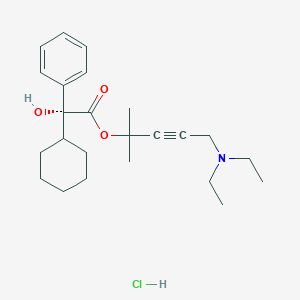
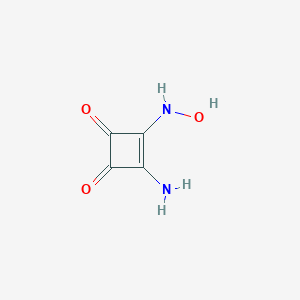
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
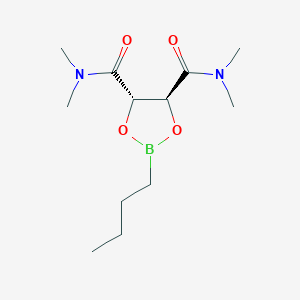
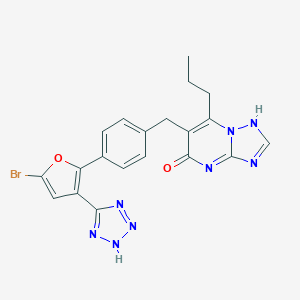
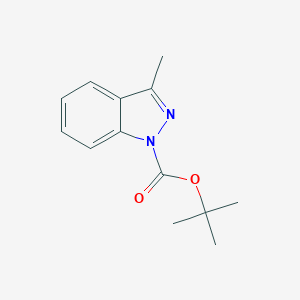

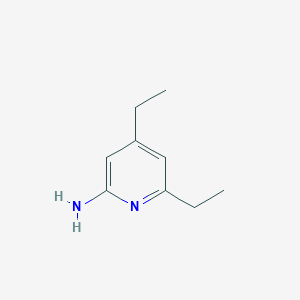

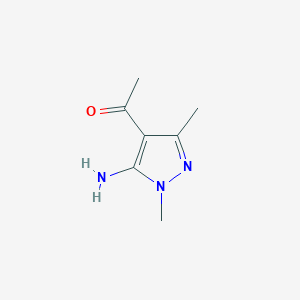
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
